

# Understanding the chemical structure and properties of LDC4297

Author: BenchChem Technical Support Team. Date: December 2025



#### LDC4297: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **LDC4297**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK7.

## **Chemical Structure and Properties**

**LDC4297**, with the systematic IUPAC name (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine, is a member of the pyrazolotriazine class of compounds.[1] Its chemical structure is depicted below.

Chemical Structure of LDC4297

Table 1: Chemical and Physical Properties of LDC4297



| Property          | Value                                                                                                          | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (R)-N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-<br>(piperidin-3-yloxy)pyrazolo[1,5-a][1][2][3]triazin-4-amine | [1]          |
| Molecular Formula | C23H28N8O                                                                                                      | [2]          |
| Molecular Weight  | 432.53 g/mol                                                                                                   | [2]          |
| Canonical SMILES  | CC(C)C1=C2N=C(N=C(NCC3<br>=CC=CC=C3N4C=CN=C4)N2<br>N=C1)OC5CNCCC5                                              | [4]          |
| Solubility        | DMSO: ≥ 60 mg/mL (138.72 mM) Water: Insoluble                                                                  | [4][5]       |
| Appearance        | White to off-white solid [3]                                                                                   |              |
| CAS Number        | 1453834-21-3                                                                                                   | [3]          |

## **Mechanism of Action and Signaling Pathways**

**LDC4297** is a highly potent and selective, reversible inhibitor of CDK7.[3][6] CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[7]

As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[7][8] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcription initiation and elongation.[7]

By inhibiting CDK7, **LDC4297** disrupts these processes. One of the key downstream effects of **LDC4297** is the interference with the phosphorylation of the Retinoblastoma protein (Rb).[4][9] In its hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. The inhibition of CDK7 can lead to a block in the cell cycle.



The antiviral activity of **LDC4297**, particularly against human cytomegalovirus (HCMV), is attributed to its multifaceted mechanism of action, including the interference with virus-induced Rb phosphorylation.[9]

Below are diagrams illustrating the central role of CDK7 in transcription and cell cycle control, and the proposed mechanism of action for **LDC4297**.



Click to download full resolution via product page

Caption: CDK7's role in transcription as part of the TFIIH complex.





Click to download full resolution via product page

Caption: CDK7's role in cell cycle progression via CAK complex.

## **Biological Activity**

**LDC4297** is a highly potent inhibitor of CDK7 with an IC50 value in the sub-nanomolar range. Its selectivity for CDK7 over other CDKs is a key feature.

Table 2: In Vitro Inhibitory Activity of LDC4297

| Target | IC50 (nM) | Reference(s) |
|--------|-----------|--------------|
| CDK7   | 0.13      | [5]          |

**LDC4297** has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. Its efficacy is particularly notable against human cytomegalovirus (HCMV).



Table 3: Antiviral Activity of LDC4297 (EC50 values)

| Virus                                        | Cell Line | EC50 (μM)   | Reference(s) |
|----------------------------------------------|-----------|-------------|--------------|
| Human<br>Cytomegalovirus<br>(HCMV)           | HFF       | 0.0245      | [2]          |
| Herpes Simplex Virus-<br>1 (HSV-1)           | HFF       | 0.02        | [3]          |
| Herpes Simplex Virus-<br>2 (HSV-2)           | HFF       | 0.27        | [3]          |
| Varicella-Zoster Virus<br>(VZV)              | HFF       | 0.06        | [3]          |
| Epstein-Barr Virus<br>(EBV)                  | -         | 1.21        | [3]          |
| Human Adenovirus 2<br>(HAdV-2)               | -         | 0.25        | [3]          |
| Vaccinia Virus                               | -         | 0.77        | [3]          |
| Human<br>Immunodeficiency<br>Virus 1 (HIV-1) | -         | 1.04 - 1.13 | [3]          |
| Influenza A Virus                            | -         | 0.99        | [3]          |

# **Pharmacokinetic Properties**

In vivo studies in mice have provided initial pharmacokinetic data for LDC4297.

Table 4: Pharmacokinetic Parameters of **LDC4297** in CD-1 Mice (100 mg/kg, oral administration)



| Parameter           | Value  | Reference(s) |
|---------------------|--------|--------------|
| Tmax (h)            | 0.5    | [2][4]       |
| Cmax (ng/mL)        | 1297.6 | [2][4]       |
| t1/2 (h)            | 1.6    | [2][4]       |
| Bioavailability (%) | 97.7   | [2][4]       |

## **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize **LDC4297**.

#### In Vitro Kinase Inhibition Assay (LANCE TR-FRET)

This assay is used to determine the potency of **LDC4297** against CDK7.

 Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight<sup>™</sup>-labeled peptide substrate by the CDK7/CycH/MAT1 complex.

#### • Procedure:

- The CDK7/CycH/MAT1 enzyme, substrate, and ATP are incubated with varying concentrations of LDC4297.
- A Europium (Eu)-labeled anti-phospho-antibody is added, which binds to the phosphorylated substrate.
- If phosphorylation occurs, the Eu-donor and ULight<sup>™</sup>-acceptor are brought into proximity, resulting in a FRET signal upon excitation.
- The signal is measured, and IC50 values are calculated from the dose-response curves.
  [9]





Click to download full resolution via product page

Caption: Workflow for the LANCE TR-FRET kinase inhibition assay.

#### **Antiviral Activity Assay (HCMV GFP-based)**

This assay determines the efficacy of **LDC4297** in inhibiting viral replication.

- Principle: A recombinant HCMV expressing Green Fluorescent Protein (GFP) is used to infect human foreskin fibroblasts (HFFs). The level of GFP expression is proportional to the extent of viral replication.
- Procedure:
  - HFFs are infected with the GFP-expressing HCMV.
  - The infected cells are treated with various concentrations of LDC4297.
  - After a defined incubation period (e.g., 7 days), the cells are lysed.
  - The GFP fluorescence is quantified using a fluorometer.
  - EC50 values are determined from the dose-response inhibition of GFP expression.

### **Cytotoxicity Assay (Trypan Blue Exclusion)**

This assay assesses the toxicity of LDC4297 to cells.

 Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.



#### Procedure:

- Cells are incubated with a range of LDC4297 concentrations for a specific duration.
- The cells are then stained with a trypan blue solution.
- The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.
- The percentage of viable cells is calculated to determine the cytotoxic concentration 50 (CC50).[4]

#### **Synthesis**

A detailed, step-by-step synthesis protocol for **LDC4297** is not publicly available in the reviewed literature. The compound was developed by the Lead Discovery Center GmbH through a medicinal chemistry optimization campaign starting from a kinase-biased compound library.[9][10] The synthesis is likely a multi-step process typical for complex heterocyclic molecules, but specific reaction conditions, intermediates, and purification methods have not been disclosed.

#### **Conclusion**

**LDC4297** is a highly potent and selective inhibitor of CDK7 with significant potential as a research tool and a lead compound for the development of novel therapeutics. Its dual mechanism of action, affecting both transcription and cell cycle progression, makes it a compelling candidate for oncology and antiviral drug discovery. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with improved pharmacological profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. LDC4297 hydrochloride | Potent CDK7 Inhibitor | Antiviral | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 Biology Schematic :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LDC-4297 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Cyclin-dependent kinase 7 Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of LDC4297]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608500#understanding-the-chemical-structure-and-properties-of-ldc4297]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com